Chloroneb

Beschreibung

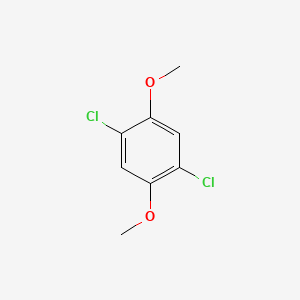

This compound is a dimethoxybenzene that is p-dimethoxybenzene which is substituted by chlorines at positions 2 and 5. A fungicide formerly used as a seed treatment, it is not approved for use in the European Union. It has a role as an antifungal agrochemical. It is a dimethoxybenzene, a dichlorobenzene and an aromatic fungicide.

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a chlorinated dimethoxybenzene. It is used as a fungicide and is currently registered for use on a wide variety of food crops but is primarily used for pre-plant cottonseed treatment as well as on commercial turf and ornamentals. The markets for this compound seed treatment uses include: sugar beets, soybeans, cotton, and beans. This compound has been shown to have low dermal, oral and inhalation toxicity. It is classified as Toxicity Category IV for oral ingestion, dermal toxicity, and inhalation toxicity, and Toxicity Category III for eye irritation. This compound is a dermal sensitizer.

structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloro-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIADAMVCJPXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024793 | |

| Record name | Chloroneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992), Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline] | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroneb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

514 °F at 760 mmHg (NTP, 1992), 268 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

322 °F (NTP, 1992) | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane, In water, 8.0 mg/L @ 25 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.66 (NTP, 1992) - Denser than water; will sink, 1.66 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992), 0.01 [mmHg], 3X10-3 mm Hg @ 25 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroneb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

2675-77-6 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichloro-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroneb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORONEB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroneb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORONEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U6950BY9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

271 to 275 °F (NTP, 1992), 133-135 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloroneb's Enigmatic War on Fungi: A Technical Deep Dive into Its Mechanism of Action

For Immediate Release

[City, State] – Chloroneb, a chlorinated dimethoxybenzene fungicide, has long been a subject of scientific inquiry due to its efficacy against a range of fungal pathogens. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its fungicidal or fungistatic effects. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Core Tenets of this compound's Antifungal Activity

This compound's mechanism of action is multifaceted, with evidence pointing towards three primary modes of interference with fungal physiology: inhibition of DNA polymerization, induction of lipid peroxidation, and disruption of mitosis. While the precise molecular targets are yet to be fully elucidated, the collective evidence paints a picture of a compound that strikes at the fundamental processes of fungal cell growth and replication.

Inhibition of DNA Polymerization

A primary and frequently cited mechanism of this compound's fungitoxicity is the specific inhibition of DNA polymerization[1]. This disruption of DNA synthesis is a critical blow to the fungus, as it halts the replication of genetic material necessary for cell division and proliferation. The exact nature of this inhibition, including the specific DNA polymerase targeted and whether the interaction is competitive or non-competitive, remains an area for further investigation.

Lipid Peroxidation and Membrane Disruption

This compound is also described as a lipid peroxidation inhibitor, suggesting it interferes with the oxidative degradation of lipids within fungal cell membranes[2]. However, there is also evidence to suggest that this compound can, paradoxically, induce lipid peroxidation. This process, if uncontrolled, leads to the formation of reactive oxygen species (ROS) that can cause widespread damage to cellular components, including membranes, proteins, and nucleic acids. This oxidative stress can compromise the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.

Interference with Mitosis and Cell Division

Several studies have indicated that this compound disrupts the process of mitosis in fungi[3]. This interference with cell division is a potent mechanism for inhibiting fungal growth. The prevailing hypothesis is that this compound may interact with components of the mitotic spindle apparatus, such as microtubules. By disrupting the normal function of these structures, this compound would prevent the proper segregation of chromosomes during cell division, leading to aneuploidy and cell death. However, direct evidence of this compound binding to tubulin or other microtubule-associated proteins is still forthcoming.

Quantitative Analysis of this compound's Antifungal Efficacy

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Rhizoctonia solani | EC50 | 0.0055 ± 0.0030 | [4] |

| Aspergillus nidulans | Resistance Frequency | 12.5 in 10^8 conidia | [3] |

Experimental Protocols for Elucidating the Mechanism of Action

The investigation into this compound's mode of action has employed a variety of experimental techniques. Below are detailed methodologies for key experiments that have been or could be used to further dissect its antifungal mechanisms.

DNA Synthesis Inhibition Assay

This protocol outlines a method to assess the impact of this compound on fungal DNA synthesis using radiolabeled precursors.

Objective: To quantify the inhibition of DNA synthesis in a target fungus upon exposure to this compound.

Materials:

-

Target fungal culture (e.g., Rhizoctonia solani)

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

[³H]-thymidine or other radiolabeled DNA precursor

-

Trichloroacetic acid (TCA), ice-cold

-

Ethanol, 70%

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow the target fungus in liquid medium to the mid-logarithmic phase.

-

Aliquot the fungal culture into a series of flasks.

-

Add varying concentrations of this compound to the flasks. Include a solvent-only control.

-

Incubate the cultures for a predetermined period.

-

Add a pulse of [³H]-thymidine to each flask and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

-

Terminate the incorporation by adding ice-cold TCA to a final concentration of 5-10%.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters sequentially with cold TCA and 70% ethanol to remove unincorporated radiolabel.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of DNA synthesis relative to the solvent control.

Lipid Peroxidation Assay (TBARS Method)

This protocol describes the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring lipid peroxidation.

Objective: To determine the extent of lipid peroxidation in a target fungus following treatment with this compound.

Materials:

-

Target fungal culture

-

This compound stock solution

-

Phosphate buffered saline (PBS)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Expose the fungal culture to different concentrations of this compound for a specified time.

-

Harvest the fungal mycelia by centrifugation and wash with PBS.

-

Homogenize the mycelia in a suitable buffer containing BHT.

-

To an aliquot of the homogenate, add TCA and TBA solutions.

-

Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

-

Express the results as nmol of MDA per mg of protein or per g of fungal tissue.

Microscopic Analysis of Mitotic Disruption

This protocol details the use of microscopy to visualize the effects of this compound on fungal mitosis.

Objective: To observe morphological changes in fungal nuclei and mitotic structures after this compound treatment.

Materials:

-

Target fungal culture grown on slides or coverslips

-

This compound stock solution

-

Fixative (e.g., glutaraldehyde or formaldehyde)

-

Permeabilizing agent (e.g., Triton X-100)

-

DNA-specific fluorescent stain (e.g., DAPI or Hoechst)

-

(Optional) Antibodies against tubulin and corresponding fluorescently-labeled secondary antibodies for immunofluorescence microscopy.

-

Fluorescence microscope

Procedure:

-

Grow the fungus on slides or coverslips to allow for easy microscopic observation.

-

Treat the fungal cultures with various concentrations of this compound for different durations.

-

Fix the cells with an appropriate fixative.

-

Permeabilize the cells to allow the entry of stains and antibodies.

-

Stain the cells with a DNA-specific fluorescent dye to visualize the nuclei.

-

(Optional) For immunofluorescence, incubate the cells with a primary antibody against tubulin, followed by a fluorescently-labeled secondary antibody to visualize the microtubules.

-

Mount the slides/coverslips and observe under a fluorescence microscope.

-

Examine the cells for abnormalities in nuclear morphology, chromosome condensation and segregation, and the structure of the mitotic spindle.

Visualizing the Molecular Onslaught: Signaling Pathways and Experimental Workflows

To better understand the proposed mechanisms of action and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

Caption: Proposed pathway of DNA synthesis inhibition by this compound.

References

- 1. This compound | C8H8Cl2O2 | CID 17581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Resistance and mitotic instability to this compound and 1,4-oxathiin in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dichloro-2,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 1,4-dichloro-2,5-dimethoxybenzene, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Direct Chlorination of 1,4-Dimethoxybenzene

The most common and industrially significant method for the synthesis of 1,4-dichloro-2,5-dimethoxybenzene is the direct electrophilic chlorination of 1,4-dimethoxybenzene. This reaction typically employs elemental chlorine in the presence of a Lewis acid catalyst.

Signaling Pathway Diagram

In-Depth Technical Guide: Solubility of Chloroneb in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroneb, a systemic fungicide, in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation activities.

Physicochemical Properties of this compound

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a colorless, crystalline solid with a characteristic musty odor. It functions as a systemic fungicide, primarily absorbed through the roots.[1] Its core physicochemical properties are essential for understanding its behavior in different solvent systems.

Solubility Data

This compound exhibits low aqueous solubility and is significantly more soluble in a range of organic solvents.[1] The quantitative solubility data are summarized in the table below for easy comparison. The variation in reported values can be attributed to differences in experimental conditions such as temperature and the purity of both the solute and the solvent.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Apolar/Weakly Polar Solvents | |||

| Xylene | 8.9% (w/w) | 25 | [2] |

| 89 g/kg | 25 | [2] | |

| 89,000 mg/L | 20 | [1] | |

| Benzene | 189 g/L | 20 | [3] |

| Petroleum Ether | 14.6 g/L | 20 | [3] |

| Polar Aprotic Solvents | |||

| Dichloromethane (Methylene Chloride) | 13.3% (w/w) | 25 | |

| 133 g/kg | 25 | [2] | |

| 133,000 mg/L | 20 | [1] | |

| Chloroform | 284 g/L | 20 | [3] |

| Acetone | 11.5% (w/w) | 25 | |

| 115 g/kg | 25 | [2] | |

| 115,000 mg/L | 20 | [1] | |

| 140 g/L | 20 | [3] | |

| Dimethylformamide (DMF) | 11.8% (w/w) | 25 | |

| 118 g/kg | 25 | [2] | |

| Polar Protic Solvents | |||

| Ethanol | 15.9 g/L | 20 | [3] |

| Methanol | 15.5 g/L | 20 | [3] |

| Aqueous Solvent | |||

| Water | 8 mg/L (8 ppm) | 25 | [2] |

| <0.01 g/100 mL | 23 | ||

| 0.021 g/L | 20 | [3] |

Experimental Protocols

Accurate determination of solubility is critical for various applications. Below are detailed methodologies for solubility assessment and subsequent quantification.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an organic solvent.

-

Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass flask or vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration : Seal the flask to prevent solvent evaporation. Place the flask in a constant-temperature environment (e.g., an orbital shaker incubator) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to sediment. To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is crucial to prevent undissolved particles from being included in the analysis.

-

Sample Preparation for Analysis : Dilute the clear, saturated filtrate with a known volume of an appropriate solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to determine the concentration of this compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/L.

Analytical Quantification by GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective method for quantifying this compound.

-

Sample Extraction (from a matrix) : For samples other than pure solvent solutions (e.g., environmental or biological matrices), an extraction step is required. A common method involves extracting the sample with a 7:3 (v/v) mixture of acetonitrile (0.1% formic acid) and ethyl acetate. Partitioning is aided by the addition of magnesium sulfate and sodium chloride.

-

Cleanup : The organic layer is purified to remove interfering matrix components. This can be achieved using a solid-phase extraction (SPE) cartridge, such as Oasis PRiME HLB, followed by dispersive solid-phase extraction (dSPE) with a sorbent like alumina.

-

GC-MS/MS Analysis :

-

Injection : Inject a small volume (e.g., 2 µL) of the purified extract into the GC-MS/MS system.

-

Chromatographic Separation : Separation is typically performed on a DB-5 MS UI column (30 m x 0.25 mm I.D., 0.25 µm film thickness) with helium as the carrier gas at a constant flow.

-

Oven Temperature Program : A representative temperature program starts at 60°C (hold for 3 min), ramps to 180°C at 20°C/min (hold for 3 min), increases to 260°C at 15°C/min (hold for 3 min), and finally increases to 300°C at 10°C/min (hold for 6 min).

-

Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Visualizations: Workflows and Mode of Action

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Workflow for this compound Quantification

This diagram outlines the process for analyzing this compound in a sample matrix using GC-MS/MS.

Caption: Analytical Workflow for this compound Quantification.

This compound's Mode of Action

This compound's fungicidal activity is attributed to its role as a lipid peroxidation inhibitor.[1] This mechanism disrupts the integrity of fungal cell membranes.

Caption: Logical Relationship of this compound's Mode of Action.

References

Unraveling the Microbial Gauntlet: A Technical Guide to the Biodegradation of Chloroneb

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the microbial degradation pathways of chloroneb, a fungicide with a history of use in agriculture. This whitepaper details the known metabolic routes in fungi and explores potential bacterial degradation mechanisms, providing a critical resource for environmental remediation and toxicological studies.

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a synthetic fungicide known for its persistence in soil.[1][2] Understanding its fate in the environment is paramount, and microbial degradation plays a pivotal role in its transformation and detoxification. This guide synthesizes the available scientific literature to present a detailed overview of the enzymes, metabolites, and pathways involved.

Fungal Degradation of this compound: The Key Role of Demethylation

The primary characterized pathway for this compound degradation is through fungal metabolism, most notably by the plant pathogen Rhizoctonia solani.[3][4] Research has demonstrated that this fungus metabolizes this compound into a less toxic compound.

The principal metabolic transformation involves the demethylation of one of the methoxy groups on the aromatic ring, leading to the formation of 2,5-dichloro-4-methoxyphenol (DCMP).[3] This conversion is a crucial first step in the detoxification process. While the specific enzymes responsible for this O-demethylation in R. solani have not been fully characterized, cytochrome P450 monooxygenases are frequently implicated in such reactions in fungi.[5]

Interestingly, not all fungi are capable of metabolizing this compound. Studies have shown that while Neurospora crassa can transform this compound into an as-yet-unidentified product, other fungi such as Sclerotium rolfsii and Saccharomyces pastorianus do not exhibit any metabolic activity towards this fungicide.[3]

Table 1: Fungal Metabolism of this compound

| Fungus Species | Metabolite(s) Identified | Reference |

| Rhizoctonia solani | 2,5-dichloro-4-methoxyphenol (DCMP) | [3][4] |

| Neurospora crassa | Unidentified metabolite(s) | [3] |

| Sclerotium rolfsii | No metabolism observed | [3] |

| Saccharomyces pastorianus | No metabolism observed | [3] |

Experimental Protocol: Fungal Metabolism of this compound

The foundational research into the fungal metabolism of this compound employed the following methodology:

-

Culture Preparation: Rhizoctonia solani was cultured in a nutrient medium. After a sufficient growth period, the mycelial mats were washed and transferred to a solution containing this compound.

-

Metabolite Extraction and Analysis: Following incubation, the culture medium was extracted with an organic solvent such as ethyl acetate. The extracted compounds were then concentrated and analyzed using thin-layer chromatography (TLC) to separate the parent compound from its metabolites.

-

Metabolite Identification: The primary metabolite was isolated and purified. Its chemical structure was elucidated using spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity as 2,5-dichloro-4-methoxyphenol.[3]

Caption: Fungal degradation pathway of this compound by Rhizoctonia solani.

Bacterial Degradation of this compound: A Putative Pathway

While the degradation of this compound by bacteria has not been specifically documented in the scientific literature, the metabolic pathways for structurally similar chlorinated aromatic compounds, such as chlorobenzene, are well-established.[6][7] Based on these analogous pathways, a putative bacterial degradation pathway for this compound can be proposed.

This hypothetical pathway would likely be initiated by a dioxygenase enzyme, which would introduce two hydroxyl groups onto the aromatic ring, forming a chlorodihydrodiol. Subsequent dehydrogenation would lead to the formation of a substituted chlorocatechol. The aromatic ring of this intermediate would then be cleaved by either an ortho- or meta-cleavage dioxygenase, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The removal of chlorine atoms can occur either from the aromatic ring initially or from the aliphatic intermediates after ring cleavage.[8][9]

Table 2: Putative Enzymes in Bacterial Degradation of this compound

| Enzyme | Putative Function in this compound Degradation |

| Aromatic Ring-Hydroxylating Dioxygenase | Initial attack on the aromatic ring, forming a dihydrodiol. |

| Dihydrodiol Dehydrogenase | Conversion of the dihydrodiol to a chlorocatechol intermediate. |

| Chlorocatechol Dioxygenase (ortho or meta cleavage) | Cleavage of the aromatic ring of the chlorocatechol. |

| Dehalogenase | Removal of chlorine atoms from the aromatic ring or aliphatic intermediates. |

Experimental Workflow: Investigating Bacterial Degradation

A typical experimental workflow to investigate the bacterial degradation of this compound would involve the following steps:

-

Enrichment and Isolation: Soil or water samples from a contaminated site would be used to enrich for microorganisms capable of utilizing this compound as a sole carbon source.

-

Identification: The isolated bacterial strains would be identified using 16S rRNA gene sequencing.

-

Degradation Studies: The degradation of this compound by the isolated strains would be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Metabolite Identification: Intermediary metabolites would be identified using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the degradation pathway.

-

Enzyme Assays: Cell-free extracts would be used to perform enzyme assays to identify the key enzymes involved in the degradation process, such as dioxygenases and dehalogenases.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound [sitem.herts.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroneb: A Technical Overview for Researchers

CAS Number: 2675-77-6 Molecular Weight: 207.05 g/mol [1]

This technical guide provides a comprehensive overview of the fungicide chloroneb, designed for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, toxicological data, and standardized experimental methodologies.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, including its chemical identifiers, physical properties, and toxicity metrics in various organisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2675-77-6 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O₂ | [1] |

| Molecular Weight | 207.05 g/mol | [1] |

| Vapor Pressure | 0.003 mmHg at 25 °C | [1][3] |

| Water Solubility | 8 mg/L at 25 °C | [1] |

| Soil Half-Life | Can be up to 180 days in field studies | [4] |

Table 2: Acute Toxicity of this compound

| Test | Species | Route | LD50/LC50 | Reference |

| LD50 | Rat | Oral | >11,000 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >5,000 mg/kg | [4][5] |

| LC50 | Rainbow Trout | Aquatic | >4,200 mg/L (46 hr) | [4] |

| LC50 | Bluegill Sunfish | Aquatic | >4,200 mg/L (46 hr) | [4] |

| LC50 | Daphnia magna | Aquatic | Not found at maximum concentration of 10 mg/L (8 days) | [6] |

Table 3: Chronic Toxicity of this compound

| Test | Species | NOAEL | Effects Observed | Reference |

| Developmental Toxicity | Rat | <300 mg/kg/day (maternal) | Salivation, stained fur | [4] |

| Developmental Toxicity | Rabbit | 100 mg/kg/day | Increased skeletal anomalies, decreased fetal weight | [4] |

Mechanism of Action

This compound is a systemic fungicide that is absorbed by the roots of plants.[2][7] Its primary modes of action are believed to be the inhibition of lipid peroxidation and the inhibition of DNA polymerization in fungal cells.[1][2][8]

-

Lipid Peroxidation Inhibition: By interfering with the process of lipid peroxidation, this compound disrupts the integrity of fungal cell membranes, leading to cell damage and death.[2][9]

-

DNA Polymerization Inhibition: this compound is also thought to inhibit the synthesis of DNA in fungi, which is crucial for their growth and replication.[1]

Experimental Protocols

The following are generalized protocols for key toxicological and environmental fate studies, based on internationally recognized OECD guidelines. These provide a framework for the types of experiments used to generate the data presented in this guide.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test determines the short-term toxicity of a substance when ingested.

-

Test Animals: Typically, laboratory rats are used.[3]

-

Preparation: Animals are fasted overnight before the administration of the test substance.[3]

-

Dosing: A single, high dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage.[3]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[10] Body weight is recorded weekly.

-

Endpoint: The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals, is calculated.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the toxicity of a substance upon contact with the skin.

-

Test Animals: Albino rabbits are commonly used for this test.[11]

-

Preparation: A small area of the animal's back is clipped free of fur.[12]

-

Application: The test substance is applied to the prepared skin and covered with a porous gauze patch for a 24-hour exposure period.[12][13]

-

Observation: The animals are observed for signs of skin irritation (erythema and edema) and systemic toxicity for up to 14 days.

-

Endpoint: The LD50 is determined.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This study evaluates the short-term toxicity of a substance to fish.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[4][14][15]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.[4]

-

Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[4]

-

Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the fish, is calculated.[4]

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity to aquatic invertebrates.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old, are used.[1][2][5]

-

Exposure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours.[1][2]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[1][2]

-

Endpoint: The EC50 (Effective Concentration 50%), the concentration that immobilizes 50% of the daphnids, is calculated.[1]

Ready Biodegradability (Based on OECD Guideline 301)

This test assesses the potential for a substance to be broken down by microorganisms in the environment.

-

Inoculum: A mixed population of microorganisms from a source like activated sludge is used.[16]

-

Test System: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions in the dark for 28 days.[16][17]

-

Measurement: Biodegradation is measured by parameters such as the consumption of dissolved oxygen or the production of carbon dioxide.[17][18][19]

-

Endpoint: The percentage of degradation over the 28-day period is determined. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window.[16][17]

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for toxicological testing.

Caption: Proposed mechanisms of action of this compound in a fungal cell.

Caption: Generalized workflow for in-vivo and in-vitro toxicity testing.

References

- 1. fera.co.uk [fera.co.uk]

- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 7. Characteristics of turf fungicides [umass.edu]

- 8. This compound [sitem.herts.ac.uk]

- 9. Mechanisms and effects of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance and mitotic instability to this compound and 1,4-oxathiin in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 14. eurofins.com [eurofins.com]

- 15. Marine Fish Acute Toxicity Test | Scymaris [scymaris.com]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

Methodological & Application

Application Note: Analytical Methods for the Detection of Chloroneb in Soil

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of chloroneb, a fungicide, in soil samples. The methods described are intended for use by researchers, scientists, and professionals in environmental monitoring and agricultural science. This note covers sample preparation, various extraction techniques including Soxhlet, Ultrasonic-Assisted Extraction (UAE), and QuEChERS, followed by analytical determination using Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. Validation parameters for these methods are summarized to aid in selecting the most appropriate technique for specific research needs.

Introduction

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide previously used for seed and soil treatment to control various fungal diseases. Due to its persistence in soil, monitoring its concentration is crucial for environmental assessment and ensuring food safety.[1] Accurate and reliable analytical methods are essential for the determination of this compound residues in complex soil matrices. This application note details validated methods for the extraction and quantification of this compound from soil.

Experimental Workflow Overview

The general workflow for the analysis of this compound in soil involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.

Caption: Workflow for this compound Analysis in Soil.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of chlorinated pesticides, including this compound, in soil.

| Parameter | Soxhlet Extraction & GC-ECD | Ultrasonic-Assisted Extraction (UAE) & GC-MS | QuEChERS & LC-MS/MS | HPLC-UV |

| Limit of Detection (LOD) | 0.001-0.005 µg/g[2][3] | 0.7-27.3 ng/g (for chlorobenzenes)[4][5] | 0.024-6.25 ng/g[6] | ~0.25-0.6 ng/mL (in extract)[7] |

| Limit of Quantification (LOQ) | Not Specified | 2.2-90.9 ng/g (for chlorobenzenes)[4][5] | 2-20 µg/kg[8] | 1.0-10 ng/g |

| Recovery | 72 ± 48%[9] | 93-105% (for chlorobenzenes)[4][5] | 70-120%[8][10] | 85-98%[7] |

| Relative Standard Deviation (RSD) | High Variance Reported[9] | < 6.8%[4][5] | < 20%[8][10] | < 15% |

| Solvent Consumption | High | Low to Moderate | Low | Moderate |

| Extraction Time | Long (8-24 hours)[11] | Short (15-30 minutes) | Very Short (<15 minutes) | Moderate |

| Selectivity/Specificity | Good for halogenated compounds, but may have interferences.[12] | High | Very High | Moderate, dependent on matrix complexity.[13] |

Experimental Protocols

Sample Preparation

-

Collection: Collect soil samples from the desired depth using a clean auger or coring tool.

-

Drying: Air-dry the soil samples at room temperature to a constant weight.

-

Sieving: Pass the dried soil through a 2 mm sieve to remove stones and large debris.

-

Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

Extraction Methodologies

This classical method is exhaustive but time and solvent-intensive.

-

Weigh 10-20 g of prepared soil into a cellulose extraction thimble.

-

Add a suitable extraction solvent, such as a 1:1 mixture of acetone and hexane or methylene chloride and acetone, to a round-bottom flask.[14][15]

-

Assemble the Soxhlet apparatus and extract the sample for 8-12 hours.[11]

-

After extraction, concentrate the solvent using a rotary evaporator to a small volume.

-

The extract is now ready for cleanup and analysis.

This method is faster and uses less solvent than Soxhlet extraction.

-

Weigh 5-10 g of prepared soil into a glass centrifuge tube or beaker.

-

Add 20 mL of a suitable solvent (e.g., acetone or acetonitrile).

-

Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes.[16][17]

-

Centrifuge the sample at approximately 3000 rpm for 10 minutes.

-

Decant the supernatant (the extract).

-

Repeat the extraction with a fresh portion of solvent for exhaustive extraction.

-

Combine the extracts and concentrate if necessary.

This is a rapid and high-throughput extraction and cleanup method.[18]

-

Weigh 10 g of prepared soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of pH-dependent analytes).[10]

-

Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions, typically containing MgSO₄, NaCl, and buffering salts).[10][19]

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 g for 5 minutes.

-

An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup.

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, and MgSO₄).

-

Vortex for 30 seconds and centrifuge for 2 minutes.

-

The resulting supernatant is ready for analysis.

Instrumental Analysis

GC is a common technique for the analysis of semi-volatile compounds like this compound.

-

System: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). GC-ECD is highly sensitive to halogenated compounds.[14][20]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector: Splitless injection at 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector:

-

ECD: 300°C.

-

MS: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

HPLC is an alternative for the analysis of this compound, particularly when coupled with a sensitive detector.

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 70:30 (v/v) acetonitrile:water.[21]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength of approximately 220-230 nm.[21]

Conclusion

The choice of analytical method for this compound detection in soil depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. QuEChERS coupled with GC-MS or LC-MS/MS offers a rapid and sensitive approach for multi-residue analysis.[8][18] Soxhlet extraction, while time-consuming, remains a reliable reference method.[22] UAE provides a balance between speed and efficiency.[4] Proper method validation is crucial to ensure accurate and reliable results for the monitoring of this compound in soil.[23]

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasonic-assisted water extraction and solvent bar microextraction followed by gas chromatography–ion trap mass spectrometry for determination of chlorobenzenes in soil samples [agris.fao.org]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. epa.gov [epa.gov]

- 16. josa.ro [josa.ro]

- 17. Ultrasonic‐assisted extraction of bioactive chlorogenic acid from heilong48 soybean variety: Parametric optimization and evaluation of physicochemical and bioactive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurl-pesticides.eu [eurl-pesticides.eu]

- 20. agilent.com [agilent.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. engg.k-state.edu [engg.k-state.edu]

- 23. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Protocol for Chloroneb Analysis

Abstract

This application note provides a detailed protocol for the analysis of chloroneb, a systemic fungicide, using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document outlines the necessary reagents, sample preparation procedures, and instrumental parameters for the accurate quantification of this compound in various matrices.

Introduction

This compound is a chlorinated aromatic fungicide used to control fungal diseases on crops such as cotton, beans, and sugar beets, as well as on turf and ornamentals.[1] Due to its potential for environmental persistence and human exposure, robust and sensitive analytical methods are required for its detection and quantification in environmental and agricultural samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile organic compounds like this compound, offering excellent selectivity and sensitivity.[2][3] This protocol details a reliable GC-MS method for the determination of this compound.

Experimental Protocols

Standard Preparation

Analytical standards of this compound with a purity of 98.0% or higher are commercially available and should be used for the preparation of stock and working solutions.[4][5][6]

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent such as isooctane, hexane, or acetone in a volumetric flask.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid (e.g., soil, food) matrices.

a) Water Samples: Liquid-Liquid Extraction (Based on EPA Method 3510)

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

If required, adjust the pH to neutral.

-

Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, periodically venting the funnel to release excess pressure.

-

Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

The solvent should be exchanged to hexane prior to GC analysis.[7]

b) Solid Samples (e.g., Soil, Food): QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for the extraction of pesticides from solid matrices.[8]

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup (dispersive solid-phase extraction - dSPE), transfer a portion of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

The final extract is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for chlorinated pesticide analysis.[1][2]

a) Chromatographic Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7000C Triple Quadrupole MS or equivalent |

| Column | DB-5 MS UI, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[1] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium (≥ 99.999%) |

| Flow Rate | 1.5 mL/min (constant flow) |

| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min |

b) Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound.

| Parameter | Value | Reference |

| Retention Time (approx.) | 12.52 min | [9] |

| Quantifier Ion (m/z) | 206 | [10] |

| Qualifier Ion 1 (m/z) | 191 | [10] |

| Qualifier Ion 2 (m/z) | 163 | [10] |

| Limit of Detection (LOD) | 0.01 - 3.14 µg/kg (in tea matrix) | [3] |

| Limit of Quantitation (LOQ) | 0.04 - 8.69 µg/kg (in tea matrix) | [3] |

Note: LOD and LOQ are matrix-dependent and should be determined for each specific application.

Mandatory Visualization

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of this compound in various sample matrices using gas chromatography-mass spectrometry. The combination of a suitable sample preparation technique, such as liquid-liquid extraction or QuEChERS, with the specified GC-MS parameters allows for the sensitive and selective determination of this compound residues. This methodology is applicable to routine monitoring in environmental and food safety laboratories, as well as for research purposes.

References

- 1. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cromlab-instruments.es [cromlab-instruments.es]

- 3. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) [mdpi.com]

- 4. documents.lgcstandards.com [documents.lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. agilent.com [agilent.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. phenomenex.com [phenomenex.com]

- 10. ez.restek.com [ez.restek.com]

Application Notes and Protocols for Chloroneb in Turfgrass Disease Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroneb is a systemic fungicide that has historically been used for the control of several important turfgrass diseases. As an aromatic hydrocarbon, its primary modes of action are the inhibition of lipid peroxidation and interference with mitosis, specifically impacting DNA polymerization.[1][2] Although it is now considered obsolete in some regions, a review of its application and efficacy provides valuable insights for the research and development of new turfgrass disease management strategies.[1] This document provides a detailed overview of the application of this compound, including quantitative data on its efficacy, experimental protocols for disease management studies, and visualizations of its mode of action and experimental workflows.

Data Presentation

Table 1: Efficacy and Application Rates of this compound for Pythium Blight (Pythium aphanidermatum) Control in Turfgrass

| Turfgrass Species | Application Rate | Application Interval | Efficacy | Reference |

| Established Turf | 125 g/100 m² in 15-20 L of water | 5-7 days (preventive) | Effective | [3] |

| New Seedlings | Recommended Rate | 7-10 days (at first sign of disease) | Effective | [4] |

| Various | Not Specified | 5-7 days | Limited data available | [5] |

Note: "Recommended Rate" from the ProTurf Granular Fungicide V label is 14.86 kg/1,000 m², with a "Double Rate" of 29 kg/1,000 m² for severe attacks.[4]

Table 2: Efficacy and Application Rates of this compound for Gray Snow Mold (Typhula spp.) Control in Turfgrass

| Formulation | Application Rate | Application Timing | Efficacy (% Control) | Reference |

| Wettable Powder (65%) | 9 ounces per 1,000 sq ft | Once in November | 86-93% | |

| Granular (10%) | 2.5 to 3.75 pounds per 1,000 sq ft | Once in November | 86-93% | |

| Wettable Powder | 175-250 g per 100 m² in 15-20 L of water | Late fall before snowfall | Effective | [3] |

| Granular | Recommended Rate (14.86 kg/1,000 m²) | Prior to first heavy snow | Effective | [4] |

| Granular | Double Rate (29 kg/1,000 m²) | Prior to first snow (in areas with winter-long snow cover) | Effective | [4] |

Table 3: Efficacy and Application Rates of this compound for Brown Patch (Rhizoctonia solani) Control in Turfgrass

| Turfgrass Species | Application Rate | Application Interval | Efficacy | Reference |

| Various | Not Specified | 10 days | Limited data available | [6] |

Experimental Protocols

Protocol 1: Field Efficacy Trial for Pythium Blight Control

Objective: To evaluate the efficacy of this compound in preventing and controlling Pythium blight on a susceptible turfgrass species (e.g., perennial ryegrass, creeping bentgrass).

Materials:

-

This compound fungicide (wettable powder or granular formulation)

-

Susceptible turfgrass stand (e.g., perennial ryegrass) maintained under golf course fairway or athletic field conditions.

-

Pressurized CO2 backpack sprayer with appropriate nozzles or a calibrated granular spreader.

-

Plot marking supplies (stakes, flags, measuring tape).

-

Disease rating scale (e.g., 0-100% plot area affected).

-

Data collection sheets.

Methodology:

-

Plot Establishment:

-

Establish a research area on a mature stand of the target turfgrass species with a history of Pythium blight.

-

Delineate individual plots, typically 1m x 2m or 2m x 2m, with a 0.5m buffer between plots.

-

Arrange plots in a randomized complete block design with a minimum of four replications per treatment.

-

-

Inoculation (Optional for Curative Trials):

-

For curative trials, uniformly inoculate the plot area with a virulent isolate of Pythium aphanidermatum.

-

Grow the pathogen on a suitable medium (e.g., autoclaved rye grain) and distribute it evenly across the plots.

-

Maintain high humidity and temperature (e.g., >30°C day, >20°C night) to encourage disease development.[7]

-

-

Fungicide Application:

-

Preventive Trial: Apply this compound at the desired rates and intervals before the onset of environmental conditions conducive to Pythium blight (high temperature and humidity).[4]

-

Curative Trial: Apply this compound at the desired rates as soon as disease symptoms are observed.[4]

-

For spray applications, use a calibrated CO2 backpack sprayer with nozzles that provide uniform coverage (e.g., TeeJet 8003VS) at a carrier volume of 15-20 L of water per 100 m².[3][8]

-

For granular applications, use a calibrated spreader to ensure uniform distribution of the product.[4]

-

Include an untreated control for comparison.

-

-

Application to Moist Foliage:

-

For optimal efficacy against Pythium blight, apply this compound to moist foliage in the morning or evening.[4]

-

-

Data Collection:

-

Visually assess disease severity in each plot at regular intervals (e.g., 7, 14, and 21 days after the initial application).

-

Use a standardized rating scale to estimate the percentage of the plot area exhibiting symptoms of Pythium blight.

-

-

Data Analysis:

-

Analyze the disease severity data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

-

Protocol 2: Field Efficacy Trial for Gray Snow Mold Control

Objective: To evaluate the efficacy of this compound in preventing gray snow mold on a susceptible turfgrass species.

Materials:

-

This compound fungicide (wettable powder or granular formulation).

-

Susceptible turfgrass stand (e.g., creeping bentgrass, annual bluegrass) in a location with consistent snow cover during winter.

-

Application equipment as described in Protocol 1.

-

Plot marking supplies.

-

Disease rating scale.

-

Data collection sheets.

Methodology:

-

Plot Establishment:

-

Establish plots as described in Protocol 1 in an area with a history of gray snow mold.

-

-

Fungicide Application:

-

Apply this compound as a single preventive application in late autumn before the first permanent snow cover.[9]

-

Apply different formulations and rates to be tested. For example, a 65% wettable powder at 9 ounces per 1,000 sq ft or a 10% granular formulation at 2.5 to 3.75 pounds per 1,000 sq ft.

-

Include an untreated control.

-

-

Data Collection:

-

In the spring, immediately after snow melt, visually assess the percentage of plot area affected by gray snow mold.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 1 to compare the effectiveness of the different this compound treatments.

-

Visualizations

Caption: Proposed mode of action of this compound in a fungal cell.

Caption: Generalized workflow for a turfgrass fungicide efficacy trial.

Caption: Simplified overview of this compound degradation in a turfgrass environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resistance and mitotic instability to this compound and 1,4-oxathiin in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pesticidetruths.com [pesticidetruths.com]

- 4. pesticidetruths.com [pesticidetruths.com]

- 5. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 7. turf.unl.edu [turf.unl.edu]

- 8. turfgrass.ucr.edu [turfgrass.ucr.edu]

- 9. extension.psu.edu [extension.psu.edu]

Application Notes and Protocols for Using Chloroneb as a Selective Agent in Fungal Isolation